molecular formula C15H23N3O3S B134002 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea CAS No. 10080-05-4

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Cat. No.: B134002
CAS No.: 10080-05-4
M. Wt: 325.4 g/mol
InChI Key: NIMGDPRCIUIRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Glipizide EP Impurity H, also known as 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide or 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea, primarily targets the pancreatic beta cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes glucose uptake by tissues .

Mode of Action

The compound interacts with its targets by binding to specific receptors on pancreatic beta cells . This binding enhances insulin secretion, promoting glucose utilization by tissues . The increased insulin release results in a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .

Biochemical Pathways

The primary biochemical pathway affected by Glipizide EP Impurity H is the insulin signaling pathway . By enhancing insulin secretion, the compound promotes the uptake of glucose by tissues, thereby reducing blood glucose levels . The downstream effects include improved glycemic control and reduced symptoms of hyperglycemia .

Pharmacokinetics

Glipizide, a related compound, is known for its rapid absorption and onset of action . It has the shortest half-life and duration of action among the sulfonylurea drug group, reducing the risk for long-lasting hypoglycemia

Result of Action

The primary molecular effect of Glipizide EP Impurity H’s action is the enhanced secretion of insulin from pancreatic beta cells . On a cellular level, this results in increased glucose uptake by tissues, leading to a decrease in blood glucose levels . This can help improve glycemic control in individuals with type 2 diabetes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea are not fully elucidated yet. It is known that this compound is involved in various biochemical reactions. It has been shown to be metabolized in humans and in rats

Cellular Effects

The cellular effects of 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea are not well-documented. It is known that this compound can influence cell function. It has been extensively evaluated as a potential antituberculosis drug candidate and shown to inhibit bacterial growth by binding to DNA-dependent RNA polymerase, thereby preventing transcription . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules such as DNA-dependent RNA polymerase This interaction inhibits the transcription process, thereby preventing bacterial growth

Metabolic Pathways

It is known that this compound is metabolized in humans and in rats

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 2-(cyclohexylcarbamoylamino)ethylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,16,20,21)(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMGDPRCIUIRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143521
Record name 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661343
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

10080-05-4
Record name 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010080054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-((Cyclohexylcarbamoyl)amino)ethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-3-[2-(4-sulfamoylphenyl)ethyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-((CYCLOHEXYLCARBAMOYL)AMINO)ETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/160B179289
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-3-(p-sulfamoylphenethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.